molecular formula C27H44O7 B12106978 methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12106978
M. Wt: 480.6 g/mol
InChI Key: IMEQTWDDAXFHGR-UHFFFAOYSA-N
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Description

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is a complex organic compound with the molecular formula C31H48O8. It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by the presence of multiple hydroxyl groups and an acetyloxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester typically involves the esterification of cholic acid derivatives. One common method is the acetylation of cholic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted derivatization. This technique uses microwave energy to accelerate the esterification process, significantly reducing reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is unique due to its specific acetylation pattern, which imparts distinct chemical properties and biological activities compared to other bile acids. Its multiple hydroxyl and acetyloxy groups make it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H44O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-25,29,31-32H,6-13H2,1-5H3

InChI Key

IMEQTWDDAXFHGR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)OC(=O)C)C

Origin of Product

United States

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